Sanggenon C (CAS 80651-76-9) is a complex prenylated flavonoid, specifically a Diels-Alder type adduct of a chalcone and a dehydroprenylflavanone, primarily isolated from the root bark of Morus alba. In commercial and laboratory procurement, it is highly valued as a specialized bioactive reference standard and hit compound for drug discovery. Its procurement relevance is driven by its multi-pathway biological activity, notably its low-micromolar inhibitory potency against protein tyrosine phosphatase 1B (PTP1B) and tyrosinase, as well as its ability to disrupt intracellular calcium homeostasis in specific cancer models. Unlike generic botanical extracts, high-purity Sanggenon C provides the strict stereochemical fidelity required for reproducible assay performance, making it a critical material for targeted pharmacological screening and structure-activity relationship (SAR) studies [1].
Substituting Sanggenon C with crude Morus alba extracts, generic flavonoids (e.g., quercetin, rutin), or even closely related prenylated analogs compromises assay integrity and target specificity. The unique biological efficacy of Sanggenon C is heavily dependent on its specific Diels-Alder adduct structure and steric configuration at the C-14/3''-C position. For instance, its stereoisomer, Sanggenon D, lacks the multi-pathway radical scavenging and cytoprotective capabilities present in Sanggenon C, rendering it ineffective as a substitute in cellular protection assays. Furthermore, structurally similar compounds like Sanggenon G exhibit divergent target affinities—acting as potent XIAP inhibitors rather than PTP1B inhibitors. Consequently, procuring the exact Sanggenon C molecule is mandatory to ensure reproducible target engagement and to avoid the off-target effects inherent to class-level or stereoisomeric substitutes[1].
In multi-pathway antioxidant and cellular protection assays, the steric configuration of Sanggenon C provides a distinct functional advantage over its stereoisomer, Sanggenon D. When evaluated in flow cytometry assays using oxidative-stressed mesenchymal stem cells (MSCs), Sanggenon C significantly mitigated cellular damage, whereas Sanggenon D was functionally inactive. This divergence is attributed to Sanggenon C's superior multi-pathway radical scavenging and Fe2+-binding capabilities, which are sterically hindered in the D-isomer [1].
| Evidence Dimension | Early apoptosis percentage in oxidative-stressed MSCs |
| Target Compound Data | 31.1% early apoptosis |
| Comparator Or Baseline | Sanggenon D (42.0% early apoptosis) vs. Model control (42.6%) |
| Quantified Difference | Sanggenon C reduced apoptosis by 11.5% relative to the model, while Sanggenon D showed negligible reduction (0.6%). |
| Conditions | Flow cytometry of MSCs under induced oxidative stress. |
For procurement in stem cell research and cytoprotection assays, buyers must specify Sanggenon C, as the structurally identical but sterically distinct Sanggenon D fails to provide the necessary biological activity.
Sanggenon C has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a major target in type 2 diabetes drug discovery. In affinity chromatography and bioassay-guided evaluations, Sanggenon C demonstrated low-micromolar inhibition of PTP1B, vastly outperforming common reference flavonoids such as astragalin and rutin. This high affinity makes it an essential positive control or lead structure for developing targeted metabolic therapeutics [1].
| Evidence Dimension | PTP1B Enzyme Inhibition (IC50) |
| Target Compound Data | 13.38 ± 0.22 μM |
| Comparator Or Baseline | Astragalin (192.96 ± 66.46 μM) and Rutin (660.45 ± 134.33 μM) |
| Quantified Difference | Sanggenon C is approximately 14-fold more potent than astragalin and 49-fold more potent than rutin. |
| Conditions | Immobilized PTP1B affinity chromatography and in vitro enzymatic inhibition assays. |
Laboratories establishing PTP1B screening workflows should prioritize Sanggenon C over generic flavonoids to ensure a robust, low-micromolar baseline for inhibitor comparison.
In the context of dermatological and cosmetic formulation screening, Sanggenon C acts as a highly competitive tyrosinase inhibitor. Quantitative enzymatic assays reveal that Sanggenon C inhibits tyrosinase activity at concentrations significantly lower than both its analog Sanggenon M and the ubiquitous industry standard, Kojic acid. This exceptional potency positions Sanggenon C as a premium benchmark for evaluating novel anti-melanogenic agents [1].
| Evidence Dimension | Tyrosinase Inhibition (IC50) |
| Target Compound Data | 1.17 ± 0.03 µM |
| Comparator Or Baseline | Kojic acid (32.62 ± 1.24 μM) and Sanggenon M (13.06 ± 0.58 µM) |
| Quantified Difference | Sanggenon C is nearly 28 times more potent than the industry standard Kojic acid and 11 times more potent than Sanggenon M. |
| Conditions | In vitro mushroom tyrosinase inhibition assay. |
Formulators and assay developers can utilize Sanggenon C to establish a highly stringent positive control threshold that far exceeds the performance of traditional Kojic acid standards.
When screening prenylated flavonoids for oncological applications, Sanggenon C emerges as the most potent anti-melanoma agent among Morus alba derivatives. It effectively reduces proliferation and induces apoptosis by triggering ER stress and disrupting intracellular Ca2+ homeostasis. In comparative colony formation assays, Sanggenon C exhibited the lowest IC50 among 11 active compounds, outperforming closely related Kuwanon and Moracin derivatives [1].
| Evidence Dimension | Melanoma cell proliferation inhibition (IC50) |
| Target Compound Data | ~5 μM |
| Comparator Or Baseline | Other Morus alba derivatives including Kuwanon A, Kuwanon E, Moracin P, Moracin O (IC50 range 5-30 μM) |
| Quantified Difference | Sanggenon C achieved the lowest IC50 (~5 μM) compared to the broader class range of up to 30 μM. |
| Conditions | Colony formation and cell viability assays on melanoma cell lines. |
For procurement in oncology screening, Sanggenon C provides the highest baseline potency within its structural class, minimizing the material volume required to achieve phenotypic endpoints.
Due to its validated low-micromolar IC50 (13.38 μM), Sanggenon C is the optimal choice as a positive control or lead reference in in vitro PTP1B enzymatic assays and cell-based glucose uptake models. It provides a reliable, potent baseline that generic flavonoids like rutin cannot achieve [1].
In dermatological research and cosmetic formulation development, Sanggenon C serves as a premium benchmark for tyrosinase inhibition. Its IC50 of 1.17 µM significantly outperforms the traditional Kojic acid standard, making it ideal for calibrating high-sensitivity melanogenesis assays [2].
Sanggenon C is specifically required for studying multi-pathway ROS scavenging and Fe2+ chelation in mesenchymal stem cells (MSCs). Because its stereoisomer Sanggenon D is functionally inactive in these models, procuring pure Sanggenon C is critical for reproducible cytoprotective efficacy [3].
As the most potent anti-melanoma compound identified in its class, Sanggenon C is utilized as a mechanistic control for inducing ER stress and disrupting intracellular Ca2+ homeostasis in oncological high-throughput screening workflows [4].